REACTION_CXSMILES
|
[C:1](#[N:3])[CH3:2].[F:4][C:5]([F:15])([F:14])[C:6]([F:13])([F:12])[C:7](OCC)=[O:8].C([Li])CCC.CCCCCC>>[F:12][C:6]([F:13])([C:5]([F:15])([F:14])[F:4])[C:7]([CH2:2][C:1]#[N:3])=[O:8]
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
9.61 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)OCC)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)CC#N)(C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.28 g | |
YIELD: PERCENTYIELD | 77.8% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |